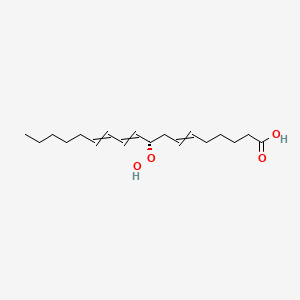
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid is a hydroperoxide derivative of linoleic acid, an essential fatty acid. This compound is part of the oxylipin family, which are oxygenated derivatives of fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxide derivatives. The reaction conditions often include a controlled environment with specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express lipoxygenase enzymes. The microorganisms are cultured in bioreactors under optimal conditions to produce the desired hydroperoxide in large quantities.
化学反应分析
Types of Reactions
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary products such as aldehydes and ketones.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products
Aldehydes and Ketones: Resulting from further oxidation.
Hydroxyl Derivatives: Formed through reduction.
Substituted Derivatives: Produced via substitution reactions.
科学研究应用
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation mechanisms and reaction kinetics.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors are involved in regulating gene expression related to inflammation and metabolism. The compound’s hydroperoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
(9S)-9-hydroxyoctadeca-10,12-dienoic acid: A hydroxyl derivative with similar biological activities.
(13S)-hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxide derivative with distinct biological roles.
(9R)-9-hydroperoxyoctadeca-6,10,12-trienoic acid: The enantiomer of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple conjugated double bonds. These structural features contribute to its distinct reactivity and biological functions compared to other similar compounds.
属性
CAS 编号 |
254759-92-7 |
|---|---|
分子式 |
C18H30O4 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8-9,11-12,14,17,21H,2-5,7,10,13,15-16H2,1H3,(H,19,20)/t17-/m1/s1 |
InChI 键 |
XNLHLEJXKYBHSD-QGZVFWFLSA-N |
手性 SMILES |
CCCCCC=CC=C[C@H](CC=CCCCCC(=O)O)OO |
规范 SMILES |
CCCCCC=CC=CC(CC=CCCCCC(=O)O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
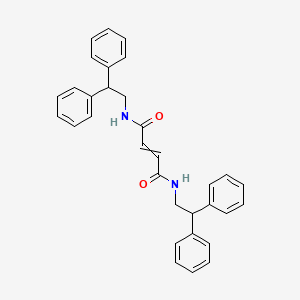

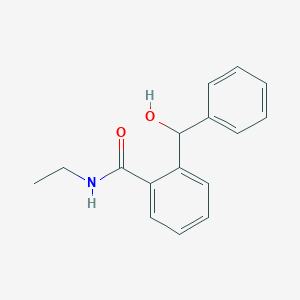


![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
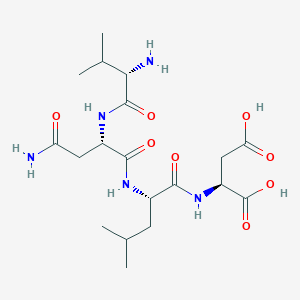
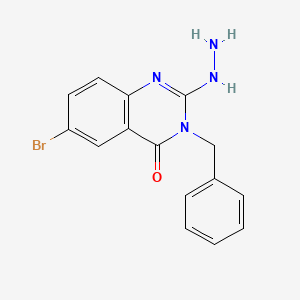

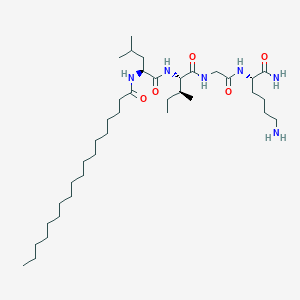
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

